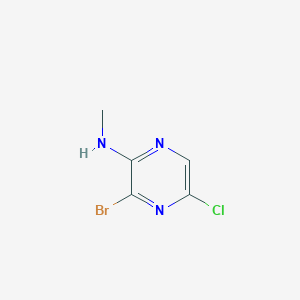
3-Bromo-5-chloro-N-methylpyrazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-chloro-N-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H5BrClN3 It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-N-methylpyrazin-2-amine typically involves the bromination and chlorination of N-methylpyrazin-2-amine. The process can be carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions, utilizing efficient and cost-effective methods to achieve high yields. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
3-Bromo-5-chloro-N-methylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
3-Bromo-5-chloro-N-methylpyrazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Bromo-5-chloro-N-methylpyrazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the structure of the compound and its derivatives.
相似化合物的比较
Similar Compounds
- 3-Bromo-5-chloro-2-pyridinamine
- 3-Bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine
Comparison
Compared to similar compounds, 3-Bromo-5-chloro-N-methylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
生物活性
3-Bromo-5-chloro-N-methylpyrazin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and possible therapeutic applications based on current research findings.
Molecular Structure and Formula
The compound has a molecular formula of C6H6BrClN4 with a molar mass of approximately 215.48 g/mol. Its structure features a pyrazine ring substituted with bromine and chlorine atoms, along with a methyl group attached to the nitrogen atom. The melting point is reported to be around 56-57 °C, and it has a predicted density of 1.699 g/cm³.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity , making it a candidate for further drug development. Its structure suggests that it may interact with biological targets, potentially modulating enzyme activity or receptor function.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest that it may inhibit certain enzymes or receptors involved in disease pathways. Understanding its binding affinity and specificity towards these targets is crucial for elucidating its therapeutic roles.
Case Studies and Experimental Results
- In Vitro Studies :
- A study demonstrated that this compound inhibited bacterial growth in various strains, suggesting its potential as an antimicrobial agent. The inhibition zones were measured using standard microbiological methods.
- Enzyme Interaction :
- Research indicated that the compound could inhibit specific enzymes linked to metabolic pathways in pathogens, thereby reducing their viability. Further studies are required to quantify the extent of this inhibition and identify the exact enzymes involved.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Amino-3-bromo-5-methylpyrazine | 9899043 | 0.96 |
| 6-Bromo-3-chloropyrazin-2-amine | 21943-13-5 | 0.98 |
| 2-Amino-3-bromo-6-chloropyrazine | 212779-21-0 | 0.96 |
| 2-Amino-3,5-dibromo-6-chloropyrazine | 566205-01-4 | 0.83 |
| 5-Bromo-3-chloropyrazin-2-amine | 21943-12-4 | 0.98 |
The uniqueness of this compound lies in its specific arrangement of halogen substituents and the methyl group, which may confer distinct reactivity patterns compared to similar compounds.
Future Directions in Research
Further research is essential to fully characterize the biological activity of this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
- In Vivo Studies : Assessing the efficacy and safety profile in animal models to evaluate potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure impact biological activity could lead to the development of more potent derivatives.
属性
分子式 |
C5H5BrClN3 |
|---|---|
分子量 |
222.47 g/mol |
IUPAC 名称 |
3-bromo-5-chloro-N-methylpyrazin-2-amine |
InChI |
InChI=1S/C5H5BrClN3/c1-8-5-4(6)10-3(7)2-9-5/h2H,1H3,(H,8,9) |
InChI 键 |
OLPFJMPATDDEGR-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC=C(N=C1Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















